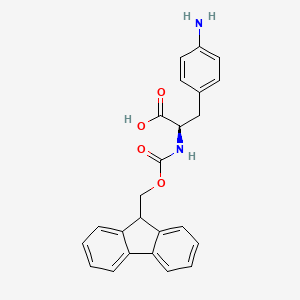

Fmoc-4-amino-D-phenylalanine

Description

BenchChem offers high-quality Fmoc-4-amino-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-amino-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNSJHHRPSUDO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654387 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-21-2 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-Amino-D-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-amino-D-phenylalanine: Properties, Applications, and Protocols

Abstract

Fmoc-4-amino-D-phenylalanine is a pivotal, non-canonical amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and the broader field of drug discovery.[1] Its unique structural attributes, including the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and the D-chiral configuration, offer distinct advantages in the design of novel peptides with enhanced biological stability and unique conformational properties. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-4-amino-D-phenylalanine, detailed protocols for its application in peptide synthesis, and critical insights into its handling and storage, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Fmoc-4-amino-D-phenylalanine is a white to off-white crystalline powder.[1] The presence of the bulky, hydrophobic Fmoc group dominates its physical characteristics, influencing its solubility and handling. The D-configuration of the alpha-carbon is a key feature, often introduced to reduce the susceptibility of synthetic peptides to enzymatic degradation by proteases, which typically recognize L-amino acids.

A summary of its key properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [1] |

| Molecular Weight | 402.5 g/mol | [1] |

| CAS Number | 324017-21-2 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 189 - 192 °C | [1] |

| Optical Rotation | [α]²⁰D = +10 ± 2° (c=1 in DMF) | [1] |

| Purity | Typically ≥ 99.5% (Chiral HPLC) | [1] |

| Synonyms | Fmoc-D-Phe(4-NH2)-OH, (R)-Fmoc-2-amino-3-(4-aminophenyl)propionic acid, Nα-Fmoc-4-amino-D-phenylalanine | [1] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for successful solid-phase peptide synthesis, directly impacting the efficiency of coupling reactions. Generally, Fmoc-4-amino-D-phenylalanine exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Its solubility is limited in less polar solvents like dichloromethane (DCM) and poor in protic solvents such as water and alcohols.

While precise quantitative solubility data is not widely published and can be lot-dependent, a qualitative summary is provided below:

| Solvent | Solubility | Rationale and Notes |

| DMF | Soluble | A standard solvent for SPPS, effectively solvating the peptide-resin and reagents. |

| NMP | Soluble | A more polar alternative to DMF, which can enhance solvation in difficult sequences. |

| DCM | Sparingly Soluble | Often used for resin washing, but may not fully dissolve the amino acid for coupling. |

| Water | Insoluble | The hydrophobic nature of the Fmoc group and the phenyl ring leads to poor aqueous solubility. |

Experimental Protocol for Determining Solubility: For critical applications, it is recommended to empirically determine the solubility in a specific solvent and at the desired temperature. A general protocol is as follows:

-

Add a precise volume (e.g., 1 mL) of the chosen solvent to a small, sealed vial.

-

Add a known small mass (e.g., 1 mg) of Fmoc-4-amino-D-phenylalanine.

-

Vortex or stir the mixture at a constant temperature until the solid is fully dissolved.

-

Continue adding small, known increments of the amino acid until a saturated solution is achieved (i.e., a small amount of solid remains undissolved after prolonged mixing).

-

Calculate the approximate solubility in mg/mL.

Spectroscopic Characterization

For verification of identity and purity, spectroscopic analysis is essential. Researchers should obtain data for their specific lot of material. The expected spectral characteristics are:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.9 ppm), the protons of the phenyl ring of the phenylalanine side chain, and the α- and β-protons of the amino acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid and the carbamate, as well as the aromatic carbons of the fluorenyl and phenyl groups, and the aliphatic carbons of the amino acid backbone.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and O-H stretches, the carbonyl stretching of the carboxylic acid and the urethane, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Applications in Peptide Synthesis and Drug Development

Fmoc-4-amino-D-phenylalanine is a valuable building block in several areas of research and development:[1]

-

Peptide Synthesis: It serves as a fundamental component in SPPS for the creation of custom peptides. The D-configuration imparts resistance to proteolytic degradation, a desirable attribute for therapeutic peptides.[1]

-

Drug Development: The 4-amino group on the phenyl ring provides a functional handle for further chemical modification, such as the attachment of fluorescent labels, cytotoxic drugs, or other moieties to create peptide-drug conjugates and other complex therapeutic agents.[1]

-

Bioconjugation: The amino group can be used to link peptides to other biomolecules or surfaces, which is important for developing targeted drug delivery systems and diagnostic tools.[1]

-

Protein Engineering: Incorporation of this non-canonical amino acid can be used to modify the structure and function of proteins, leading to enhanced stability or novel activities.

Experimental Protocols

The following are detailed, field-proven protocols for the use of Fmoc-4-amino-D-phenylalanine in SPPS.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is achieved through a base-catalyzed elimination reaction.

Diagram Caption: Workflow for Fmoc deprotection.

Step-by-Step Protocol:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Self-Validation: Before proceeding, confirm the complete removal of the Fmoc group by performing a Kaiser test. A positive result (dark blue beads) indicates the presence of a free primary amine, signifying successful deprotection.

Amino Acid Coupling using HBTU/HATU

The formation of the peptide bond is facilitated by activating the carboxylic acid of the incoming Fmoc-amino acid. HBTU and HATU are highly efficient coupling reagents that minimize racemization.

Diagram Caption: General synthesis scheme.

References

-

Aapptec. (n.d.). MSDS - Safety Data Sheet for Fmoc-D-Phe(4-NH2)-OH. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Anaspec. (2021, March 12). Safety Data Sheet (SDS) - Fmoc - 4 - (Boc - amino) - L - phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- National Center for Biotechnology Information. (2024).

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). FMOC-4-AMINO-DL-PHENYLALANINE. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]

-

Peptide Machines. (2024, May 16). Fmoc Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-4-amino-D-phenylalanine

Abstract: This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and characterization of Fmoc-4-amino-D-phenylalanine, a critical non-canonical amino acid derivative in modern peptide synthesis and drug discovery. The narrative emphasizes the rationale behind procedural choices, offering field-proven insights for researchers, chemists, and drug development professionals. We detail a robust synthetic pathway starting from 4-nitro-D-phenylalanine, followed by a meticulous purification strategy designed to achieve high purity (>98%). All protocols are supported by validation techniques and safety considerations, ensuring a reliable and reproducible methodology.

The Strategic Importance of Fmoc-4-amino-D-phenylalanine

Fmoc-4-amino-D-phenylalanine is a highly valued building block in the synthesis of novel peptides and peptidomimetics.[1] Its utility stems from three key structural features:

-

The D-Configuration: The incorporation of D-amino acids into peptide chains is a well-established strategy to enhance proteolytic stability, thereby increasing the in-vivo half-life of peptide-based therapeutics.

-

The 4-Amino Group: The free amine on the phenyl ring provides a versatile chemical handle for subsequent modifications. It can be used for bioconjugation, such as attaching imaging agents or polyethylene glycol (PEG), or for creating branched peptides and complex molecular scaffolds.[1][2]

-

The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4] Its stability in acidic conditions and facile cleavage under mild basic conditions (e.g., piperidine) allows for an orthogonal protection strategy, preserving acid-labile side-chain protecting groups during peptide assembly.[3][4][5]

This combination makes Fmoc-4-amino-D-phenylalanine an essential component for developing peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.[1]

A Validated Synthetic Pathway

The most reliable and common route to high-purity Fmoc-4-amino-D-phenylalanine involves a two-stage process: the reduction of a commercially available precursor followed by the crucial Nα-Fmoc protection step.

Synthesis Overview

The logical flow of the synthesis begins with an inexpensive and stable starting material, 4-nitro-D-phenylalanine, and proceeds to the final protected amino acid. This approach avoids the direct handling of the more reactive 4-amino-D-phenylalanine until the final step.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 4-Amino-D-phenylalanine (The Precursor)

The conversion of the nitro group to an amine is a standard transformation in organic chemistry.

-

Rationale & Causality: Starting with 4-nitro-D-phenylalanine is strategically sound due to its higher stability and lower cost compared to its amino counterpart. The reduction of the aromatic nitro group is a high-yielding and clean reaction. Catalytic hydrogenation is the preferred industrial method due to its efficiency and the benign nature of its byproduct (water).

-

Mechanism: The reaction involves the catalytic reduction of the nitro group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface facilitates the addition of hydrogen across the nitrogen-oxygen bonds, ultimately leading to the formation of the aniline derivative.

Stage 2: Nα-Fmoc Protection

This step is the core of the synthesis, where the primary alpha-amino group is protected with the Fmoc moiety.

-

Rationale & Causality: The reaction is typically performed under Schotten-Baumann conditions—a biphasic system, often using dioxane/water or acetone/water, with a mild inorganic base like sodium bicarbonate (NaHCO₃).[5][6] This method is highly effective for amino acids. The base serves a dual purpose: it deprotonates the α-amino group to increase its nucleophilicity and neutralizes the acidic byproduct generated from the Fmoc reagent.[4][6]

-

Choice of Reagent: While 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is now more common.[5] Fmoc-OSu is more stable, less sensitive to moisture, and easier to handle than the acid chloride, leading to cleaner reactions and fewer side products.[4][5]

-

Mechanism: The deprotonated α-amino group of 4-amino-D-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-OSu. This forms a tetrahedral intermediate that collapses, expelling the N-hydroxysuccinimide (NHS) leaving group to yield the stable Fmoc-carbamate product.[6]

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| 4-Nitro-D-phenylalanine | >98% | Standard Chemical Supplier | Starting Material |

| Palladium on Carbon (Pd/C) | 10 wt. % | Catalyst Supplier | Reduction Catalyst |

| Methanol (MeOH) | Anhydrous | Solvent Supplier | Reaction Solvent |

| Fmoc-OSu | >99% | Peptide Synthesis Supplier | Protecting Group Reagent |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier | Base |

| 1,4-Dioxane | ACS Grade | Solvent Supplier | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Solvent Supplier | Extraction Solvent |

| Hexane | ACS Grade | Solvent Supplier | Anti-solvent/Purification |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Standard Chemical Supplier | Acidification |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier | Drying Agent |

Protocol: Synthesis of 4-Amino-D-phenylalanine

-

Setup: In a hydrogenation vessel, dissolve 4-nitro-D-phenylalanine (1.0 equiv) in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5 mol %) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-amino-D-phenylalanine, which can often be used directly in the next step without further purification.

Protocol: Synthesis of Fmoc-4-amino-D-phenylalanine

-

Dissolution: Dissolve 4-amino-D-phenylalanine (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved. Cool the mixture to 0-5°C in an ice bath.[7]

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equiv) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30-60 minutes, ensuring the temperature remains below 10°C.[6][7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (8-16 hours).[7]

-

Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Perform a wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and the NHS byproduct.[7]

-

Acidification & Precipitation: Retain the aqueous layer and cool it in an ice bath. Slowly acidify the solution to pH 2-3 by adding 1 M HCl. The desired product, Fmoc-4-amino-D-phenylalanine, will precipitate as a white solid.[6][7]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with cold hexane to aid in drying.[7]

-

Drying: Dry the product under vacuum to a constant weight.

Purification: Achieving High Purity

The crude product from the synthesis requires purification to remove any remaining starting materials, byproducts (like Fmoc-OH), or di-Fmoc species (where the 4-amino group is also protected).

Purification Workflow

Caption: Purification strategies for the final product.

Protocol: Recrystallization

Recrystallization is often sufficient for achieving high purity and is the most scalable and cost-effective method.

-

Rationale: This technique exploits the differences in solubility between the desired product and impurities in a given solvent system at different temperatures.

-

Procedure:

-

Select a suitable solvent system. A common choice for Fmoc-amino acids is ethyl acetate/hexane.[7]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Analytical Characterization for Validation

Confirming the identity, purity, and structure of the final product is a non-negotiable step.

| Technique | Purpose | Expected Result |

| HPLC (RP) | Purity Assessment | A single major peak (>98% area) at the expected retention time. |

| ¹H NMR | Structural Confirmation | Characteristic peaks corresponding to Fmoc group protons (~7.2-7.8 ppm), aromatic protons of the phenylalanine ring, and the α- and β-protons. |

| Mass Spec (ESI-MS) | Identity Confirmation | A major ion corresponding to the expected mass-to-charge ratio [M+H]⁺ for C₂₄H₂₂N₂O₄ (Calculated m/z ≈ 403.16). |

HPLC Method

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm and 280 nm.[8]

Safety and Handling

-

Fmoc-OSu/Fmoc-Cl: These are moisture-sensitive and are acylating agents. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Dioxane, ethyl acetate, and methanol are flammable and have associated inhalation hazards. All operations should be conducted in a well-ventilated fume hood.

-

Pd/C Catalyst: The dry catalyst can be pyrophoric. Handle with care, preferably as a water-wet paste, and avoid creating dust.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and purification of high-purity Fmoc-4-amino-D-phenylalanine. By understanding the chemical principles behind each step—from the strategic choice of starting material to the rationale for specific purification techniques—researchers can confidently produce this essential building block for advanced peptide synthesis and drug discovery programs. The self-validating nature of the protocol, which includes in-process monitoring and final analytical characterization, ensures the integrity and quality of the final product.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

Gomes, P. et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. Fmoc-4-Amino-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to Fmoc-4-amino-D-phenylalanine: Structure, Stereochemistry, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Non-natural Amino Acids in Peptide Therapeutics

The advent of solid-phase peptide synthesis (SPPS) has revolutionized the landscape of drug discovery and development, enabling the construction of complex peptide sequences with high fidelity.[1][2] Within this field, the incorporation of non-natural amino acids is a key strategy for modulating the pharmacological properties of peptide-based therapeutics.[3] Fmoc-4-amino-D-phenylalanine is a prime example of such a building block, offering unique structural and functional characteristics that are highly sought after in the design of novel peptides with enhanced stability, receptor affinity, and biological activity.[4][5] This guide provides a comprehensive overview of the structure, stereochemistry, and practical application of Fmoc-4-amino-D-phenylalanine in SPPS.

The Molecular Architecture: Structure and Stereochemistry

Fmoc-4-amino-D-phenylalanine is a derivative of the aromatic amino acid D-phenylalanine, distinguished by two critical modifications: the attachment of a 9-fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino group and the presence of an amino group at the para-position of the phenyl ring.[4]

Chemical Structure

The structure of Fmoc-4-amino-D-phenylalanine is characterized by three key moieties: the D-phenylalanine core, the N-terminal Fmoc protecting group, and the para-amino group on the phenyl ring.

Caption: Chemical structure of Fmoc-4-amino-D-phenylalanine.

Stereochemistry: The Significance of the 'D' Configuration

The 'D' designation in Fmoc-4-amino-D-phenylalanine refers to the stereochemistry at the α-carbon, which is the (R)-enantiomer.[4] This is in contrast to the naturally occurring L-amino acids, which have an (S)-configuration (with the exception of cysteine). The incorporation of D-amino acids into peptide chains has profound implications for their biological properties. Peptides containing D-amino acids are often more resistant to proteolytic degradation by endogenous proteases, which typically exhibit high specificity for L-amino acid substrates. This increased metabolic stability leads to a longer in vivo half-life, a desirable attribute for therapeutic peptides.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-4-amino-D-phenylalanine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [4] |

| Molecular Weight | 402.5 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 189 - 192 °C | [4] |

| Optical Rotation | [a]²⁰D = 10 ± 2 ° (c=1 in DMF) | [4] |

| Purity | ≥ 99.5% (Chiral HPLC) | [4] |

| CAS Number | 324017-21-2 | [4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-amino-D-phenylalanine is a valuable building block in Fmoc-based SPPS, a methodology that has become the standard for peptide synthesis due to its milder reaction conditions compared to the Boc/Benzyl approach.[2][6]

The Role of the Fmoc Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is an Nα-protecting group that is stable to the acidic conditions used for the cleavage of many side-chain protecting groups, but is readily removed by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[6][7] This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the α-amino group at each cycle of peptide chain elongation without affecting the acid-labile side-chain protecting groups.[1]

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[6]

Caption: Workflow of Fmoc deprotection in SPPS.

Experimental Protocol: Incorporation of Fmoc-4-amino-D-phenylalanine into a Peptide Chain

The following is a generalized, yet detailed, protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-4-amino-D-phenylalanine. This protocol is intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-4-amino-D-phenylalanine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether, cold

-

Kaiser Test Kit for monitoring deprotection

Procedure:

-

Resin Swelling and Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

-

-

Coupling of Fmoc-4-amino-D-phenylalanine:

-

In a separate vial, dissolve Fmoc-4-amino-D-phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Perform a Kaiser test to confirm the absence of free primary amines. A negative test (colorless or yellow beads) indicates complete coupling.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the dried resin.[8]

-

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

Conclusion

Fmoc-4-amino-D-phenylalanine is a strategically important building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique structural features, including the D-stereochemistry and the para-amino group, offer researchers and drug developers valuable tools for optimizing peptide stability, bioactivity, and pharmacokinetic profiles. A thorough understanding of its properties and the principles of its incorporation into peptide chains via Fmoc-SPPS, as outlined in this guide, is essential for the successful design and synthesis of next-generation peptide-based therapeutics.

References

-

GSRS. (n.d.). FMOC-4-AMINO-DL-PHENYLALANINE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 3). High-Purity Fmoc-D-4-F-Phenylalanine: A Key Building Block for Peptide Synthesis and Pharmaceutical Innovation. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-NH-Boc)-OH. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-306.

- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to Fmoc-4-amino-D-phenylalanine (CAS 324017-21-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block for Advanced Peptide Therapeutics

In the landscape of modern peptide drug development, the rational incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptide candidates, enhancing their stability, potency, and target specificity. Within this specialized chemical space, Fmoc-4-amino-D-phenylalanine (CAS 324017-21-2) has emerged as a key reagent.

This versatile amino acid derivative features three critical structural motifs: a D-chiral center, an amino group at the para-position of the phenyl ring, and the fluorenylmethoxycarbonyl (Fmoc) protecting group. The D-configuration provides inherent resistance to enzymatic degradation by proteases, a common hurdle in peptide therapeutic development. The para-amino group offers a site for further chemical modification or can influence receptor binding interactions. The Fmoc group is the lynchpin for its application in the widely adopted solid-phase peptide synthesis (SPPS) methodology.[1]

This guide provides an in-depth characterization of Fmoc-4-amino-D-phenylalanine, from its fundamental chemical properties and synthesis to its application in the construction of complex peptides. We will explore the causality behind its use in experimental workflows and provide detailed protocols for its incorporation and characterization, empowering researchers to leverage this compound in their drug discovery and development endeavors.

Core Characterization of Fmoc-4-amino-D-phenylalanine

Fmoc-4-amino-D-phenylalanine is a white to off-white crystalline powder. Its core function is to serve as a protected building block in peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.[1]

| Property | Value | Source(s) |

| CAS Number | 324017-21-2 | [1] |

| Synonyms | Fmoc-D-Phe(4-NH2)-OH, (R)-Fmoc-2-amino-3-(4-aminophenyl)propionic acid | [1] |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [1] |

| Molecular Weight | 402.5 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 189 - 192 °C | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [a]²⁰D = 10 ± 2 ° (C=1 in DMF) | [1] |

| Solubility | Soluble in DMF and NMP | Inferred from SPPS protocols |

The Chemistry of Fmoc Protection and Deprotection: A Mechanistic Overview

The utility of Fmoc-4-amino-D-phenylalanine in SPPS is entirely dependent on the properties of the Fmoc protecting group. This group is stable under the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups, but is readily removed by a mild base, typically piperidine. This "orthogonality" is a key principle of modern peptide synthesis.

The mechanism of Fmoc deprotection is a classic β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorene ring. This leads to the elimination of the Fmoc group as dibenzofulvene and carbon dioxide, liberating the free amine on the peptide chain for the next coupling step. The dibenzofulvene byproduct is subsequently trapped by piperidine to form a stable adduct, which is washed away.

Caption: Mechanism of Fmoc deprotection by piperidine.

Synthesis of Fmoc-4-amino-D-phenylalanine: A Representative Protocol

While specific, detailed synthesis protocols for Fmoc-4-amino-D-phenylalanine are often proprietary, a standard and well-established method for the Fmoc protection of amino acids involves the reaction of the free amino acid with an activated Fmoc reagent under basic conditions. The following protocol is a representative example based on general Schotten-Baumann conditions.

Materials:

-

4-amino-D-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Protocol:

-

Dissolution: Dissolve 4-amino-D-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir until fully dissolved and cool the solution in an ice bath.

-

Fmoc Reagent Addition: Dissolve Fmoc-Cl or Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Add deionized water to the reaction mixture and wash with ethyl acetate to remove unreacted Fmoc reagent and byproducts.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M HCl. The Fmoc-4-amino-D-phenylalanine product will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

-

Drying: Dry the purified product under vacuum.

Caption: General workflow for the synthesis of Fmoc-4-amino-D-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-4-amino-D-phenylalanine is its incorporation into peptide sequences using SPPS. The general workflow is a cyclical process of deprotection, coupling, and washing.

Experimental Protocol: Manual SPPS of a Peptide Containing 4-amino-D-phenylalanine

This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Y-Z-NH2) where Y is 4-amino-D-phenylalanine on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-amino-D-phenylalanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for at least 1 hour.

-

First Amino Acid Coupling (Z):

-

Deprotect the Fmoc group on the resin with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, activate the first Fmoc-protected amino acid (Fmoc-Z-OH) with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Fmoc-4-amino-D-phenylalanine):

-

Deprotection: Deprotect the Fmoc group of the resin-bound amino acid Z with 20% piperidine in DMF. Wash thoroughly with DMF.

-

Activation: In a separate vial, dissolve Fmoc-4-amino-D-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-4-amino-D-phenylalanine solution to the resin and agitate for 2 hours at room temperature.

-

Washing: Wash the resin with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling (a negative result indicates success).

-

-

Third Amino Acid Coupling (X): Repeat the deprotection, activation, and coupling steps with Fmoc-X-OH.

-

Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Analytical Characterization

The purity and identity of Fmoc-4-amino-D-phenylalanine and the final peptides are critical for their intended applications. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

-

HPLC: Reversed-phase HPLC is used to assess the purity of the Fmoc-amino acid and the final peptide. A typical method would use a C18 column with a gradient of water and acetonitrile containing 0.1% TFA. The retention time and peak area are used to determine purity.

-

NMR: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the Fmoc-amino acid. The spectra would show characteristic peaks for the fluorenyl group, the phenyl ring, and the amino acid backbone. For example, the ¹H NMR spectrum of the L-enantiomer (Fmoc-Phe-OH) shows characteristic aromatic protons between 7.2 and 7.9 ppm and aliphatic protons between 2.8 and 4.3 ppm. Similar patterns would be expected for the D-enantiomer.

Role in Drug Development and Future Outlook

Fmoc-4-amino-D-phenylalanine does not have inherent biological activity; it is a synthetic intermediate. Its significance lies in the properties it imparts to the final peptide. The incorporation of a D-amino acid enhances metabolic stability by making the peptide resistant to proteolysis. The para-amino group can serve as a point of attachment for other molecules (e.g., imaging agents, polymers for half-life extension) or can be a key pharmacophoric element for receptor binding.

For instance, the modification of phenylalanine residues in peptides is a known strategy to improve their therapeutic properties. In research related to Alzheimer's disease, modified phenylalanine-containing peptides have been synthesized to improve binding affinity to amyloid-β and reduce fibril formation.[2] While not a direct example using 4-amino-D-phenylalanine, it highlights the principle of modifying this amino acid to enhance therapeutic potential.

The demand for complex, modified peptides as therapeutics continues to grow. Building blocks like Fmoc-4-amino-D-phenylalanine are essential tools for medicinal chemists to fine-tune the properties of peptide drug candidates, addressing challenges such as poor stability and bioavailability. As our understanding of peptide structure-activity relationships deepens, the strategic use of such non-natural amino acids will undoubtedly play a crucial role in the development of the next generation of peptide therapeutics.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Digital Commons@Kennesaw State University. (2022). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Fmoc-4-amino-D-phenylalanine in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-4-amino-D-phenylalanine (Fmoc-D-Phe(4-NH2)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS) and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. We present qualitative and extrapolated quantitative solubility data in a range of common laboratory solvents, explain the causal mechanisms behind these properties, and provide a detailed, field-proven experimental protocol for determining precise solubility in any laboratory setting. This guide is structured to serve as a practical and educational resource, ensuring scientific integrity and empowering researchers to optimize their synthetic workflows.

Introduction: The Strategic Importance of Fmoc-4-amino-D-phenylalanine

Fmoc-4-amino-D-phenylalanine is a non-natural amino acid derivative of significant interest in peptide chemistry. The incorporation of a D-enantiomer can dramatically increase the metabolic stability of peptide-based therapeutics by rendering them resistant to proteolytic degradation. Furthermore, the 4-amino group on the phenyl ring serves as a versatile chemical handle for bioconjugation, allowing for the attachment of reporter molecules, cytotoxic payloads, or moieties that enhance pharmacokinetic properties.[1][2]

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal SPPS strategies, prized for its stability under a variety of coupling conditions and its clean, mild removal with a weak base like piperidine. However, the large, hydrophobic nature of the Fmoc group dominates the solubility profile of the amino acid derivative.[3] An insufficient understanding of a derivative's solubility can lead to critical failures in synthesis, including incomplete coupling reactions, precipitation in fluidic lines of automated synthesizers, and the generation of difficult-to-remove deletion sequence impurities.[4] Therefore, a thorough characterization of the solubility of Fmoc-4-amino-D-phenylalanine is not merely academic; it is a prerequisite for efficient and successful peptide synthesis.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | (2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |

| Synonyms | Fmoc-D-Phe(4-NH2)-OH, Fmoc-p-amino-D-Phe-OH | [1][5] |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [1][6] |

| Molecular Weight | 402.45 g/mol | [1][6] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 189 - 192 °C | [1] |

Core Principles of Solubility

The solubility of Fmoc-4-amino-D-phenylalanine is governed by the interplay between its structural features and the properties of the solvent. The molecule can be dissected into three key domains, each contributing to its overall behavior.

-

The Fmoc Group: This large, polycyclic aromatic system is highly nonpolar and dominates the molecule's character, driving solubility in organic solvents while drastically reducing aqueous solubility.[4]

-

The Amino Acid Backbone: The free carboxylic acid and the amide linkage are polar and capable of hydrogen bonding.

-

The 4-Aminophenyl Side Chain: The phenyl ring is hydrophobic, but the primary amine at the para position introduces polarity and a site for hydrogen bonding.

A solvent will effectively dissolve the compound if it can favorably interact with these disparate regions, overcoming the energy of the crystal lattice. This explains why polar aprotic solvents are generally most effective.

Solubility Profile of Fmoc-4-amino-D-phenylalanine

While extensive quantitative data for this specific derivative is not widely published, a reliable solubility profile can be constructed based on established principles for Fmoc-amino acids, data from structurally analogous compounds, and supplier-provided information.[4][7][8]

Note: The solubility of the D-enantiomer is identical to its L-enantiomer in achiral solvents. The quantitative datum for Fmoc-4-amino-L-phenylalanine in DMSO is therefore directly applicable.

| Solvent | Chemical Class | Predicted Solubility | Rationale & Causality |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (~125 mg/mL) | DMSO is a powerful, highly polar solvent with strong hydrogen bond accepting capability, effectively solvating both the polar backbone/side chain and the large nonpolar Fmoc group. A value of 125 mg/mL has been reported for the L-enantiomer.[8] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP is an excellent solvent for SPPS, known for its high solvating power for protected peptides and amino acids, readily dissolving the compound.[9] It is often considered a stronger solvent than DMF for complex sequences.[9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is the most common solvent in SPPS. Its polarity is sufficient to dissolve the polar functionalities, and it effectively solvates the Fmoc group. It is the solvent used for determining the optical rotation of this compound, indicating good solubility.[1] |

| Dichloromethane (DCM) | Chlorinated | Moderate to Low | DCM is less polar than DMF or NMP. While it can solvate the Fmoc group, it is less effective at solvating the polar amino acid backbone and side chain, leading to lower solubility. It is rarely used for coupling in modern Fmoc chemistry.[9] |

| Tetrahydrofuran (THF) | Ether | Moderate to Low | THF has moderate polarity and can dissolve many organic compounds, but its hydrogen bonding capability is limited, making it less effective than DMF or NMP for highly functionalized molecules. |

| Acetonitrile (ACN) | Nitrile | Low | Although polar, ACN is a relatively poor solvent for many large, protected amino acids compared to amides like DMF or NMP. |

| Methanol / Ethanol | Polar Protic | Very Low | Polar protic solvents can hydrogen bond with the solute but are poor at solvating the large, nonpolar Fmoc group, leading to very limited solubility.[4] |

| Water | Polar Protic | Insoluble | The overwhelming hydrophobicity of the Fmoc group makes the compound virtually insoluble in aqueous solutions.[4] |

Experimental Protocol: Quantitative Solubility Determination by HPLC

For applications requiring precise concentrations, the equilibrium solubility should be determined empirically. The following protocol provides a robust and self-validating method using High-Performance Liquid Chromatography (HPLC), which is more accurate than simple gravimetric methods.

Rationale of Method

This protocol is based on the principle of creating a saturated solution at a controlled temperature, separating the undissolved solid, and then quantifying the amount of dissolved solute in the supernatant via a validated external standard calibration curve using HPLC with UV detection. The Fmoc group provides a strong chromophore, making UV detection highly sensitive and specific.

Materials & Equipment

-

Fmoc-4-amino-D-phenylalanine

-

HPLC-grade solvents to be tested (e.g., DMF, NMP, DMSO)

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Thermostatic agitator (or shaker in a temperature-controlled room)

-

Centrifuge capable of handling solvent vials

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector (set to ~265 nm) and a reverse-phase C18 column

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of Fmoc-4-amino-D-phenylalanine in a suitable solvent (e.g., 1 mg/mL in DMF).

-

Perform a serial dilution to create a series of at least five calibration standards that bracket the expected concentration range.

-

Inject each standard into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.999 for the protocol to be self-validating.

-

-

Preparation of Saturated Solutions:

-

Into a series of labeled glass vials, add a precise volume (e.g., 1.0 mL) of each solvent to be tested.

-

Add an excess amount of Fmoc-4-amino-D-phenylalanine to each vial. "Excess" is critical; ensure a significant amount of undissolved solid is visible. This confirms that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A shorter time may be validated, but 24 hours is a robust starting point.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid. It is crucial that the supernatant is perfectly clear.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (the mobile phase is often a good choice) to a concentration that falls within the linear range of your established calibration curve. The dilution factor must be recorded accurately.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system using the same method as the calibration standards.

-

Record the peak area corresponding to the Fmoc-4-amino-D-phenylalanine peak.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value is the equilibrium solubility.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × (Volume after Dilution / Volume before Dilution)

-

Conclusion

Fmoc-4-amino-D-phenylalanine is a valuable tool for peptide chemists, but its effective use hinges on a solid understanding of its solubility. While it exhibits excellent solubility in polar aprotic solvents like DMSO, NMP, and DMF, its performance in other common laboratory solvents is significantly lower. This guide provides the foundational knowledge and practical protocols necessary for scientists to anticipate its behavior and to make informed decisions in solvent selection for peptide synthesis, purification, and analysis. By employing the detailed HPLC-based protocol, researchers can establish precise, in-house solubility data, thereby mitigating risks of synthesis failure and ensuring the highest probability of success in their drug discovery and development endeavors.

References

-

Vertex AI Search Result, Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Benchchem[4], Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

-

PubChem[6], Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927.

-

BOC Sciences[], Fmoc-4-cyano-D-phenylalanine - (CAS 205526-34-7).

-

Chem-Impex[7], Fmoc-L-phenylalanine.

-

Chem-Impex[1], Fmoc-4-amino-D-phenylalanine.

-

OUCI[3], Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. m…

-

ResearchGate[11], Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation.

-

MedchemExpress.com[12], Fmoc-D-Phe-OH | Amino Acid Derivative.

-

Understanding the Chemical Properties and Applications of Fmoc-D-4-F-Phenylalanine.

-

Chem-Impex[13], Fmoc-4-iodo-D-phenylalanine.

-

ResearchGate[14], Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. …

-

Advanced ChemTech[5], Fmoc-D-Phe(4-NH2)-OH.

-

Sigma-Aldrich, Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.

-

MedChemExpress[8], Fmoc-Phe(4-NH2)-OH | Amino Acid Derivative.

-

JOCPR[15], Determination of amino acid without derivatization by using HPLC - HILIC column.

-

Solvents for Solid Phase Peptide Synthesis[9].

-

Chem-Impex[2], Fmoc-4-amino-L-phenylalanine.

-

US Pharmacopeia (USP)[16], Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.

-

BCO-DMO[17], Determination of Amino Acid Concentrations using HPLC Craig Carlson [2018-10-30].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. m… [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. usp.org [usp.org]

- 17. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

A Technical Guide to the Spectroscopic Characterization of Fmoc-4-amino-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Fmoc-4-amino-D-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. As a Senior Application Scientist, the following sections are structured to offer not just data, but a cohesive understanding of the principles behind the acquisition and interpretation of this information, ensuring scientific integrity and practical applicability in your research.

Introduction: The Significance of Fmoc-4-amino-D-phenylalanine

Fmoc-4-amino-D-phenylalanine is a non-natural amino acid derivative valued for its unique structural features that impart desirable properties to synthetic peptides. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group provides a stable yet readily cleavable protecting group essential for solid-phase peptide synthesis (SPPS) under mild basic conditions. The D-enantiomeric configuration can enhance peptide stability against enzymatic degradation, a crucial factor in drug development. Furthermore, the 4-amino group on the phenyl ring offers a site for further chemical modification or bioconjugation, expanding the functional possibilities of the resulting peptides.[1][2]

Accurate spectroscopic characterization is paramount to verify the identity, purity, and structural integrity of this reagent before its incorporation into a peptide sequence. This guide will focus on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-4-amino-D-phenylalanine is presented below. These properties are essential for proper handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [1][3] |

| Molecular Weight | 402.5 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 189 - 192 °C | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [a]²⁰D = 10 ± 2 ° (c=1 in DMF) | [1] |

| CAS Number | 324017-21-2 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectrum Acquisition

The following is a generalized, field-proven protocol for acquiring high-quality NMR spectra of Fmoc-protected amino acids. The causality behind each step is explained to ensure reproducibility and accuracy.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

-

Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many Fmoc-amino acids and its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.5 ppm) do not typically overlap with signals from the analyte. Importantly, labile protons, such as those from the carboxylic acid and the N-H amide, are often observable in DMSO-d₆.

¹H NMR Spectral Data (Predicted)

Molecular Structure of Fmoc-4-amino-D-phenylalanine

Caption: Chemical structure of Fmoc-4-amino-D-phenylalanine.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Influence of 4-NH₂ Group |

| ~12.8 | br s | 1H | Carboxylic acid (-COOH) | The acidic proton is often broad and its chemical shift is concentration-dependent. |

| ~7.90 | d | 2H | Fmoc aromatic protons | Protons on the fluorenyl group furthest from the ester linkage. |

| ~7.75 | d | 1H | Amide (-NH) | The amide proton's chemical shift can vary; its coupling to the α-proton is observable. |

| ~7.65 | t | 2H | Fmoc aromatic protons | Aromatic protons of the Fmoc group. |

| ~7.42 | t | 2H | Fmoc aromatic protons | Aromatic protons of the Fmoc group. |

| ~7.33 | t | 2H | Fmoc aromatic protons | Aromatic protons of the Fmoc group. |

| ~6.8-7.0 | d | 2H | Phenylalanine aromatic protons (ortho to -CH₂) | Predicted Shift: The 4-amino group is an electron-donating group, which will cause a significant upfield shift (to a lower ppm value) of the phenylalanine aromatic protons compared to the unsubstituted analog (which appear at ~7.28 ppm).[4] These protons will appear as a doublet. |

| ~6.5-6.6 | d | 2H | Phenylalanine aromatic protons (ortho to -NH₂) | Predicted Shift: Similar to the other aromatic protons of the phenylalanine ring, these will also be shifted upfield due to the electron-donating nature of the amino group. |

| ~4.25 | m | 1H | α-CH | The alpha-proton of the amino acid backbone. |

| ~4.20 | m | 2H | Fmoc -CH₂- | Methylene protons of the Fmoc group. |

| ~4.15 | t | 1H | Fmoc -CH- | The single proton of the Fmoc group attached to the aromatic system. |

| ~5.0 | br s | 2H | 4-Amino (-NH₂) | The chemical shift of the primary amine protons can vary and may be broad. This signal would be absent in the spectrum of Fmoc-phenylalanine. |

| ~3.05 & ~2.85 | m | 2H | β-CH₂ | The diastereotopic methylene protons of the phenylalanine side chain, appearing as a multiplet. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The predicted data is based on the spectrum of Fmoc-L-phenylalanine.[5]

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected Influence of 4-NH₂ Group |

| ~173.5 | Carboxylic acid (-C OOH) | The carbonyl carbon of the carboxylic acid. |

| ~156.0 | Urethane carbonyl (-NHC OOR) | The carbonyl carbon of the Fmoc protecting group. |

| ~145-150 | Phenylalanine aromatic C (ipso to -NH₂) | Predicted Shift: The carbon directly attached to the amino group will be significantly shifted downfield. |

| ~143.8 | Fmoc aromatic C (quaternary) | Quaternary carbons of the fluorenyl group. |

| ~140.7 | Fmoc aromatic C (quaternary) | Quaternary carbons of the fluorenyl group. |

| ~130.5 | Phenylalanine aromatic C (ortho to -CH₂) | Predicted Shift: These carbons will be shifted upfield due to the electron-donating effect of the 4-amino group. |

| ~127.6 | Fmoc aromatic CH | Aromatic carbons of the fluorenyl group. |

| ~127.0 | Fmoc aromatic CH | Aromatic carbons of the fluorenyl group. |

| ~125.1 | Fmoc aromatic CH | Aromatic carbons of the fluorenyl group. |

| ~120.0 | Fmoc aromatic CH | Aromatic carbons of the fluorenyl group. |

| ~115.0 | Phenylalanine aromatic C (ortho to -NH₂) | Predicted Shift: These carbons will experience a significant upfield shift due to the strong electron-donating resonance effect of the amino group. |

| ~65.6 | Fmoc -OC H₂- | Methylene carbon of the Fmoc group. |

| ~56.5 | α-C H | The alpha-carbon of the amino acid backbone. |

| ~46.7 | Fmoc -C H- | The methine carbon of the Fmoc group. |

| ~37.0 | β-C H₂ | The beta-carbon of the phenylalanine side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

A common and reliable method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

Workflow for KBr Pellet Preparation and IR Analysis

Caption: Standard workflow for IR analysis using a KBr pellet.

-

Rationale for KBr: KBr is transparent to infrared radiation in the typical analysis range and serves as an inert matrix for the solid sample, allowing for a high-quality spectrum to be obtained.

IR Spectral Data (Predicted)

The following table summarizes the expected characteristic IR absorption bands for Fmoc-4-amino-D-phenylalanine, based on the known spectrum of Fmoc-L-phenylalanine and the presence of the additional amino group.[6]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400-3200 | N-H stretch | Amine (-NH₂) and Amide (-NH) | A broad band is expected in this region, corresponding to the stretching vibrations of the primary amine and the secondary amide N-H bonds. Hydrogen bonding will influence the broadness and exact position. |

| 3300-2500 | O-H stretch | Carboxylic acid (-COOH) | A very broad absorption band is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. |

| ~1720 | C=O stretch | Carboxylic acid (-COOH) | The carbonyl stretch of the carboxylic acid. |

| ~1690 | C=O stretch | Urethane (-NHCOO-) | The carbonyl stretch of the Fmoc protecting group. |

| 1620-1580 | N-H bend | Primary amine (-NH₂) | The scissoring vibration of the primary amine. |

| 1540-1500 | N-H bend & C-N stretch | Amide II band | A characteristic absorption for secondary amides. |

| 1600, 1500, 1450 | C=C stretch | Aromatic rings | Several sharp bands corresponding to the carbon-carbon stretching vibrations within the phenyl and fluorenyl rings. |

| ~1250 | C-O stretch | Carboxylic acid and Urethane | Stretching vibrations of the C-O single bonds. |

Conclusion

The spectroscopic data presented in this guide, derived from established principles and data from closely related compounds, provide a robust framework for the characterization of Fmoc-4-amino-D-phenylalanine. By understanding the rationale behind the experimental protocols and the interpretation of the spectral data, researchers can confidently verify the quality of this important reagent, ensuring the success of their synthetic endeavors in peptide chemistry and drug development.

References

-

ACS Publications. Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles | ACS Applied Materials & Interfaces. [Link]

-

Request PDF. Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. [Link]

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Chem-Impex. Fmoc-4-amino-D-phenylalanine. [Link]

-

GSRS. FMOC-4-AMINO-DL-PHENYLALANINE. [Link]

-

NIH. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC. [Link]

-

Chem-Impex. Fmoc-4-(Boc-aminomethyl)-D-phenylalanine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

PubChem. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 5. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum [chemicalbook.com]

- 6. Fmoc-Phe-OH(35661-40-6) IR Spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to Sourcing and Validating Fmoc-4-amino-D-phenylalanine for Pharmaceutical Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who utilize Fmoc-4-amino-D-phenylalanine in their peptide synthesis workflows. As a non-canonical amino acid, its incorporation into novel peptide therapeutics demands the highest standards of purity and batch-to-batch consistency. This document provides a comprehensive overview of reputable commercial suppliers, critical quality control parameters, and a robust validation protocol to ensure the integrity of your research and development efforts.

The Critical Role of High-Purity Fmoc-4-amino-D-phenylalanine in Peptide Synthesis

Fmoc-4-amino-D-phenylalanine (Fmoc-D-Phe(4-NH2)-OH) is a key building block in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides.[1] The presence of the 4-amino group offers a versatile handle for post-synthesis modifications, such as conjugation to other molecules or the introduction of specific functionalities. The D-configuration of the amino acid is often employed to enhance the proteolytic stability of the resulting peptide, a crucial attribute for drug candidates.

The success of SPPS is profoundly influenced by the quality of the raw materials, particularly the Fmoc-amino acid derivatives.[2] Impurities in a single building block can lead to a cascade of undesirable side reactions, resulting in truncated or deleted peptide sequences, and purification challenges that consume valuable time and resources.[3] Therefore, the scrupulous selection and validation of your Fmoc-4-amino-D-phenylalanine supplier is a critical first step in any peptide synthesis campaign.

Commercial Suppliers of Fmoc-4-amino-D-phenylalanine: A Comparative Overview

Several reputable chemical suppliers offer Fmoc-4-amino-D-phenylalanine. While many suppliers provide a product with a high nominal purity, it is essential to look beyond the headline number and scrutinize the analytical data provided. The following table summarizes the offerings from a selection of prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Analytical Methods |

| Chem-Impex | Fmoc-4-amino-D-phenylalanine | 324017-21-2 | C24H22N2O4 | ≥ 99.5% | Chiral HPLC |

| BOC Sciences | Fmoc-D-Phe(4-NH2)-OH | 324017-21-2 | C24H22N2O4 | >98.0% (HPLC) | HPLC |

| AK Scientific, Inc. | Fmoc-4-Amino-D-phenylalanine | 324017-21-2 | C24H22N2O4 | Not explicitly stated | N/A |

| Bachem AG | Fmoc-D-Phe(4-NH2)-OH | 324017-21-2 | C24H22N2O4 | ≥ 99.0% | HPLC |

| Iris Biotech GmbH | Fmoc-D-Phe(4-NH2)-OH | 324017-21-2 | C24H22N2O4 | > 98% | HPLC |

Note: The level of detail in publicly available specifications can vary. It is always recommended to request a lot-specific Certificate of Analysis (CoA) for a comprehensive understanding of the product's purity and impurity profile.

A Scientist's Workflow for Supplier Selection

Choosing the right supplier involves a multi-faceted decision-making process. The following workflow, presented as a Graphviz diagram, outlines a logical approach to selecting a supplier that best fits your specific research needs.

Caption: A decision workflow for selecting a commercial supplier of Fmoc-4-amino-D-phenylalanine.

In-House Quality Control and Validation: A Self-Validating System

Even when sourcing from a reputable supplier, it is imperative to perform in-house quality control on each new lot of Fmoc-4-amino-D-phenylalanine. This not only verifies the supplier's CoA but also ensures the material has not degraded during transport or storage.

Key Impurities and their Impact

Several types of impurities can be present in Fmoc-amino acids, each with the potential to compromise the integrity of your peptide synthesis:[3]

-

Enantiomeric Impurities: The presence of the corresponding L-enantiomer can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.

-

Dipeptides: The formation of Fmoc-D-Phe(4-NH2)-D-Phe(4-NH2)-OH can lead to the insertion of an unwanted dipeptide into your sequence.

-

β-Alanine Adducts: These can arise from the rearrangement of the Fmoc-protection agent and lead to the incorporation of a β-alanine residue.

-

Free Amino Acid: Unprotected 4-amino-D-phenylalanine can lead to peptide chain deletions.

-

Acetic Acid: Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences.[3]

Recommended Analytical Methods for In-House QC

A robust in-house QC protocol should include the following analytical techniques:

Chiral HPLC is the gold standard for determining the enantiomeric purity of Fmoc-amino acids.[4][5][6][7]

Protocol for Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose, is recommended.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the Fmoc-4-amino-D-phenylalanine in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection and Detection: Inject a suitable volume (e.g., 10 µL) onto the column and monitor the elution profile using a UV detector at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

-